molecular formula C5H9KO2 B7882395 potassium;2,2-dimethylpropanoate

potassium;2,2-dimethylpropanoate

Cat. No.: B7882395
M. Wt: 140.22 g/mol
InChI Key: WFMNHCSATCWAAQ-UHFFFAOYSA-M
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Preparation Methods

Potassium;2,2-dimethylpropanoate can be synthesized by reacting pivalic acid with potassium hydroxide. The reaction typically involves dissolving pivalic acid in a suitable solvent and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Potassium;2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;2,2-dimethylpropanoate involves its dissociation into potassium ions and 2,2-dimethylpropanoate ions in solution. The potassium ions can participate in various biochemical processes, while the 2,2-dimethylpropanoate ions can act as nucleophiles in chemical reactions . The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Potassium;2,2-dimethylpropanoate is similar to other carboxylate salts, such as sodium acetate and potassium acetate. its unique structure, with a bulky tert-butyl group, imparts distinct reactivity and steric properties . This makes it particularly useful in reactions where steric hindrance plays a crucial role.

Similar compounds include:

  • Sodium acetate
  • Potassium acetate
  • Lithium pivalate
  • Sodium pivalate

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

potassium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNHCSATCWAAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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